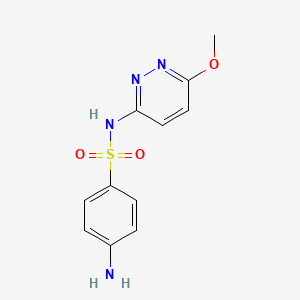
Sulfamethoxypyridazine
Descripción general
Descripción
Sulfamethoxypyridazine is a sulfonamide antibacterial . It is prescribed for vaginal irritation, severe acute thrush, and is also used in the treatment of Dermatitis herpetiformis, where it is an alternative therapy to Dapsone . It is indicated in the treatment of gonorrhea, inflammation, urinary tract ulcers, and bronchitis .
Synthesis Analysis
Sulfonamides, including Sulfamethoxypyridazine, have been synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . Another method involves the condensation of commercially available 4‐amino‐N‐(5‐methylisoxazol‐3‐yl)benzenesulfonamide (sulphamethoxazole), 4‐amino‐N‐(4,6‐dimethylpyrimidin‐2‐yl .Molecular Structure Analysis
Sulfamethoxypyridazine consists of pyridazine having a methoxy substituent at the 6-position and a 4-aminobenzenesulfonamido group at the 3-position . More details about its structure can be found in the reference .Chemical Reactions Analysis
The oxidation degradation of Sulfamethoxypyridazine in UV/Co (II)/peroxymonosulfate (PMS) system has been explored. The degradation was accomplished mainly by hydroxylation of the aromatic ring, extrusion of SO2, oxidation of NH2 group, and N−S bond cleavage .Physical And Chemical Properties Analysis
Sulfamethoxypyridazine has a molecular weight of 280.30 g/mol . Its physical and chemical properties include a density of 1.5±0.1 g/cm3, boiling point of 564.9±60.0 °C at 760 mmHg, and vapour pressure of 0.0±1.5 mmHg at 25°C .Aplicaciones Científicas De Investigación
Environmental Degradation Studies
SMP is used in studies investigating the degradation of antibiotics under different environmental conditions . For instance, one study investigated the dissipation of SMP under simulated sunlight and in the dark, at three different pH levels, and in the presence of different salts and humic acids . The results indicated that SMP is very sensitive to photodegradation, and this sensitivity increased with rising pH values .
Photodegradation Research
SMP is used in photodegradation research. A study found that the direct photolysis of SMP is the slowest among several sulfonamides (SAs) under simulated sunlight . The study also explored the oxidation degradation of SMP in a UV/Co(II)/peroxymonosulfate (PMS) system . The results suggested that the UV/Co(II)/PMS system is applicable for SMP degradation in aqueous solutions .
Toxicity Assessment
SMP is used in toxicity assessment studies. One study identified eight intermediates for SMP degradation and predicted their toxicities to aquatic organisms using the ECOSAR program based on structure-activity relationships (SARs) . The study suggested that the chronic toxicities of SMP and its degradation intermediates are more significant than their acute toxicities .
Persistence Pollutant Studies
SMP is regarded as a new type of persistent pollutant due to its abuse . It is used in studies investigating the transformation behavior of SAs .
Antibiotic Resistance Research
SMP is used in antibiotic resistance research. The adverse effects of SAs such as toxicity to organisms, drug resistance increase, and the production of resistant genes have been reported to pose a threat to the ecological environment and human health .
Environmental Monitoring
SMP is used in environmental monitoring studies. One study compared the frequency of detection of sulfamethazine, sulfamethoxypyridazine, and trimethoprim in surface water collected from urban and rural areas in Northwestern Spain .
Mecanismo De Acción
Target of Action
Sulfamethoxypyridazine is a sulfonamide antibiotic . The primary target of sulfonamides, including Sulfamethoxypyridazine, is the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfamethoxypyridazine inhibits the enzyme dihydropteroate synthase . This inhibition prevents the formation of dihydropteroate, a critical precursor in the synthesis of folic acid . As a result, the bacteria are unable to reproduce and grow, leading to their eventual death .
Biochemical Pathways
The inhibition of dihydropteroate synthase disrupts the folic acid synthesis pathway in bacteria . Folic acid is essential for the synthesis of nucleic acids in bacteria. Without it, the bacteria cannot replicate their DNA and reproduce . This disruption in the biochemical pathway leads to the bacteriostatic effect of Sulfamethoxypyridazine .
Pharmacokinetics
It is known that sulfamethoxypyridazine was the first long-acting sulfonamide introduced in clinical practice, with a half-life of 37 hours . This allows for once-daily administration .
Result of Action
The result of Sulfamethoxypyridazine’s action is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, an essential component for bacterial DNA replication, Sulfamethoxypyridazine effectively halts the proliferation of bacteria .
Action Environment
The action of Sulfamethoxypyridazine, like other sulfonamides, can be influenced by environmental factors . For instance, the presence of certain ions in the environment can affect the efficacy of the drug . Additionally, the extensive use of sulfonamides in animal husbandry has led to environmental contamination, which can impact the effectiveness and stability of these drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWMPOKSSWJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023611 | |
| Record name | Sulfamethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfamethoxypyridazine | |
CAS RN |
80-35-3 | |
| Record name | Sulfamethoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamethoxypyridazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamethoxypyridazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfamethoxypyridazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfamethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamethoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMETHOXYPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T034E4NS2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






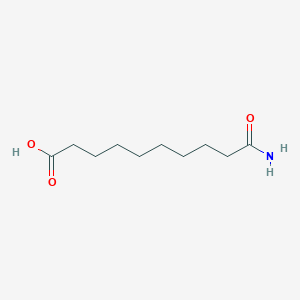
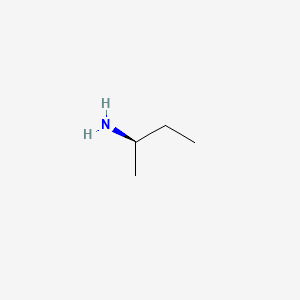

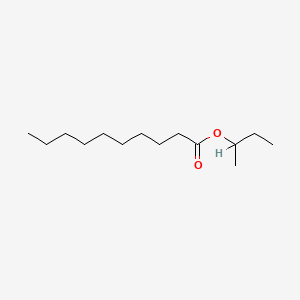
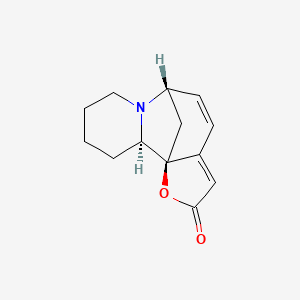
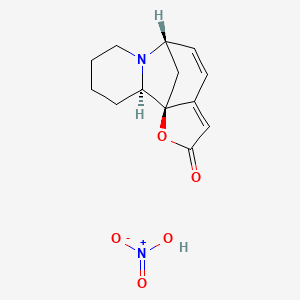

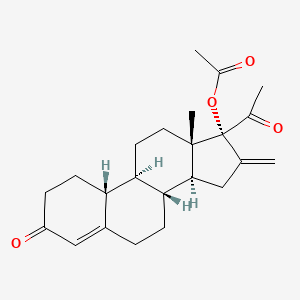
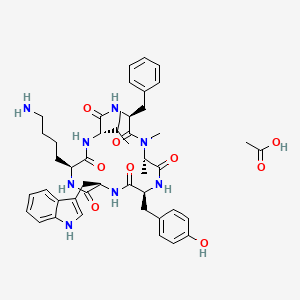
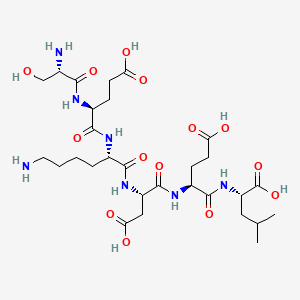
![3-[(3-Aminopropyl)selanyl]-l-alanine](/img/structure/B1681722.png)